molecular formula C15H20N2O4 B4842309 2-(5-acetyl-2-propoxybenzyl)malonamide

2-(5-acetyl-2-propoxybenzyl)malonamide

Cat. No.: B4842309
M. Wt: 292.33 g/mol
InChI Key: VITBKNMUKWVOIK-UHFFFAOYSA-N
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Description

2-(5-Acetyl-2-propoxybenzyl)malonamide is a malonamide derivative characterized by a central malonamide backbone (NH₂–C(CO–NH–R¹)(CO–NH–R²)) substituted with a benzyl group at the 2-position. The benzyl group is further modified with a propoxy (–O–C₃H₇) substituent at the 2-position and an acetyl (–CO–CH₃) group at the 5-position of the aromatic ring.

Properties

IUPAC Name

2-[(5-acetyl-2-propoxyphenyl)methyl]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-6-21-13-5-4-10(9(2)18)7-11(13)8-12(14(16)19)15(17)20/h4-5,7,12H,3,6,8H2,1-2H3,(H2,16,19)(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITBKNMUKWVOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C)CC(C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(5-acetyl-2-propoxybenzyl)malonamide with structurally related malonamide derivatives and analogs, focusing on molecular features, synthesis, and inferred properties.

Structural and Functional Group Comparison

Compound Name Molecular Weight Key Substituents Functional Groups Potential Applications
This compound ~375 (estimated) 5-acetyl, 2-propoxybenzyl Malonamide, ether, acetyl Drug design, imaging agents
2-(Acetylamino)-N¹-(4-fluorophenyl)-N³-(4-methoxyphenyl)malonamide 359.357 Acetylamino, 4-fluorophenyl, 4-methoxyphenyl Malonamide, aryl, methoxy, fluorine Anticancer, enzyme inhibition
2-Amino-2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)malonamide 340.2 Amino, polyethylene glycol-like ether chain, benzyloxy Malonamide, ether, amino ⁹⁹mTc molecular imaging probes
Diethyl 2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl)-2-(tert-butoxycarbonylamino) malonate 520.2 tert-Butoxycarbonyl (Boc), polyethylene glycol-like ether chain Ester, Boc-protected amine, ether Synthetic intermediate

Key Observations:

  • Its acetyl group may improve binding specificity compared to the fluorophenyl/methoxyphenyl groups in ’s compound, which rely on aromatic interactions .
  • Molecular Weight : The target compound’s estimated MW (~375) is intermediate, suggesting favorable pharmacokinetics compared to bulkier analogs like the 520.2 Da compound in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-acetyl-2-propoxybenzyl)malonamide
Reactant of Route 2
2-(5-acetyl-2-propoxybenzyl)malonamide

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